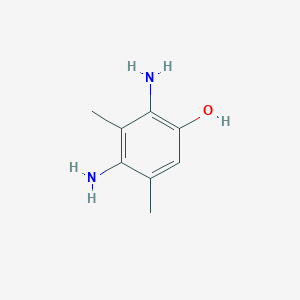
2,4-Diamino-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-3,5-dimethylphenol is an organic compound with the molecular formula C8H12N2O It is a derivative of phenol, characterized by the presence of two amino groups and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-3,5-dimethylphenol typically involves the nitration of 3,5-dimethylphenol followed by reduction. The nitration process introduces nitro groups into the aromatic ring, which are subsequently reduced to amino groups. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid at low temperatures. The reduction step can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of xylene as a starting material, which undergoes carbonylation, oxidation, and hydrolysis to produce 3,5-dimethylphenol. This intermediate is then subjected to nitration and reduction to yield the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-3,5-dimethylphenol undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the activating effect of the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst is commonly used for reduction.
Substitution: Electrophilic reagents such as halogens and sulfonic acids can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2,4-dinitro-3,5-dimethylphenol.
Reduction: Regeneration of this compound from its nitro derivative.
Substitution: Formation of halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
2,4-Diamino-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diamino-3,5-dimethylphenol involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-1,3,5-triazine: A compound with similar amino group functionality but a different aromatic core.
2,4-Diamino-6-phenyl-1,3,5-triazine: Another triazine derivative with additional phenyl substitution.
Uniqueness
2,4-Diamino-3,5-dimethylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dual amino and methyl groups provide a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2,4-diamino-3,5-dimethylphenol |
InChI |
InChI=1S/C8H12N2O/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,9-10H2,1-2H3 |
InChI Key |
PYFXEDDXCHOKKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


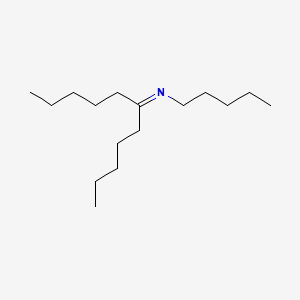
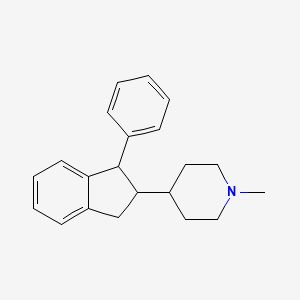
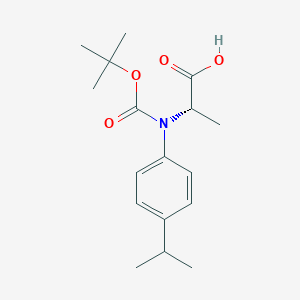
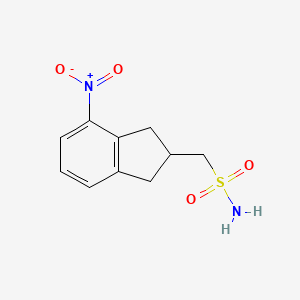
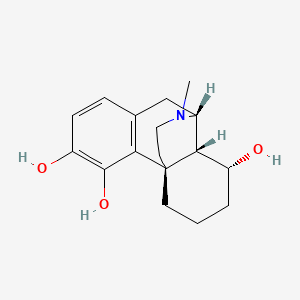
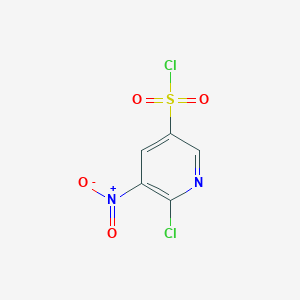
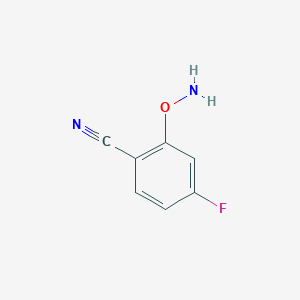
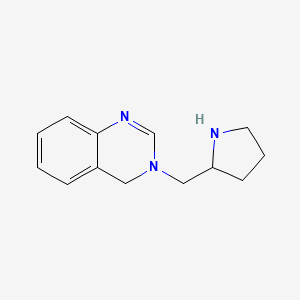
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid](/img/structure/B13947523.png)


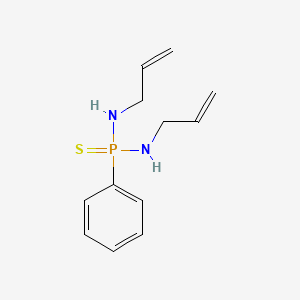
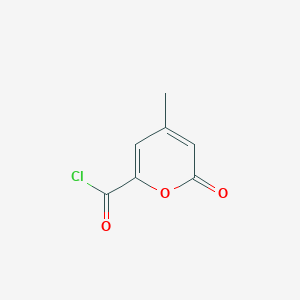
![2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13947553.png)
